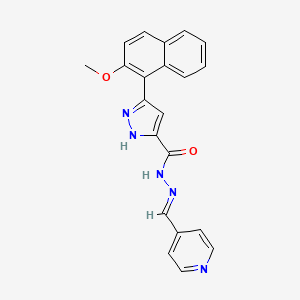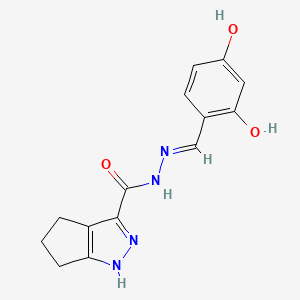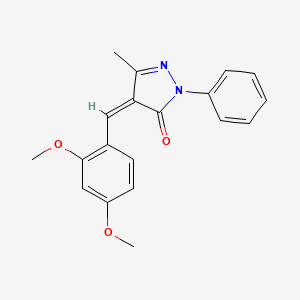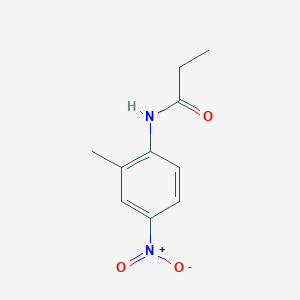![molecular formula C27H23NO3 B11685689 4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11685689.png)
4-[3-(benzyloxy)-4-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(benciloxi)-4-metoxifenil]-3,4-dihidrobenzo[h]quinolin-2(1H)-ona es un compuesto orgánico complejo que pertenece a la familia de las quinolinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo benciloxi y un grupo metoxi unidos a un núcleo dihidrobenzoquinolinona. La presencia de estos grupos funcionales confiere propiedades químicas específicas y posibles actividades biológicas al compuesto.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-[3-(benciloxi)-4-metoxifenil]-3,4-dihidrobenzo[h]quinolin-2(1H)-ona típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Intermediario Benciloxi: El paso inicial implica la preparación del intermediario benciloxi a través de la reacción de alcohol bencílico con un derivado de fenol adecuado en condiciones básicas.
Ciclización: El paso final involucra la ciclización del intermediario para formar el núcleo dihidrobenzoquinolinona. Esto se logra típicamente a través de una reacción de ciclización intramolecular en condiciones ácidas o básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores avanzados, reactores de alto rendimiento y procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[3-(benciloxi)-4-metoxifenil]-3,4-dihidrobenzo[h]quinolin-2(1H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados dihidro.
Sustitución: Los grupos benciloxi y metoxi pueden sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio o el tert-butóxido de potasio.
Productos Principales
Oxidación: Derivados de quinolina.
Reducción: Derivados dihidro.
Sustitución: Derivados de quinolina sustituidos con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
4-[3-(benciloxi)-4-metoxifenil]-3,4-dihidrobenzo[h]quinolin-2(1H)-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-[3-(benciloxi)-4-metoxifenil]-3,4-dihidrobenzo[h]quinolin-2(1H)-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
4-Fenil-3,4-dihidrobenzo[h]quinolin-2(1H)-ona: Estructura similar pero carece de los grupos benciloxi y metoxi.
4-Hidroxi-2-quinolonas: Estructura central similar pero diferentes grupos funcionales.
Singularidad
La presencia de ambos grupos benciloxi y metoxi en 4-[3-(benciloxi)-4-metoxifenil]-3,4-dihidrobenzo[h]quinolin-2(1H)-ona confiere propiedades químicas únicas y posibles actividades biológicas que lo distinguen de otros compuestos similares. Estos grupos funcionales pueden influir en la reactividad, solubilidad e interacción del compuesto con los objetivos biológicos.
Propiedades
Fórmula molecular |
C27H23NO3 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
4-(4-methoxy-3-phenylmethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C27H23NO3/c1-30-24-14-12-20(15-25(24)31-17-18-7-3-2-4-8-18)23-16-26(29)28-27-21-10-6-5-9-19(21)11-13-22(23)27/h2-15,23H,16-17H2,1H3,(H,28,29) |
Clave InChI |
ZPVHTEDAPOYHNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11685609.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11685628.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11685637.png)

![methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11685644.png)
![2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685646.png)
![{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B11685652.png)
![N'-[(E)-thiophen-2-ylmethylidene]naphthalene-1-carbohydrazide](/img/structure/B11685653.png)
![1,1'-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone)](/img/structure/B11685660.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11685664.png)

![Tetrahydrofuran-2-ylmethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685681.png)

